(R)-1-Boc-2-(chloromethyl)pyrrolidine
Description
(R)-1-Boc-2-(chloromethyl)pyrrolidine is a chiral pyrrolidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom and a chloromethyl substituent at the 2-position of the pyrrolidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, where its reactive chloromethyl group enables alkylation or cross-coupling reactions for drug discovery . The Boc group enhances stability and facilitates selective deprotection during multi-step syntheses. Its (R)-configuration is critical for stereoselective applications, such as asymmetric catalysis or chiral ligand design .
Properties
IUPAC Name |
tert-butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDOGEILJSFSSG-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80708370 | |
| Record name | tert-Butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80708370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210963-90-9 | |
| Record name | tert-Butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80708370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-2-(chloromethyl)pyrrolidine typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by chloromethylation at the 2-position. One common method includes the reaction of ®-2-(chloromethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for ®-1-Boc-2-(chloromethyl)pyrrolidine are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-2-(chloromethyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azido, thiol, or alkoxy derivatives.
Deprotection: The major product is ®-2-(chloromethyl)pyrrolidine.
Scientific Research Applications
Synthesis and Reactivity
The compound can be synthesized through several methods, often involving nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles. This property is crucial for creating derivatives that exhibit enhanced biological activity.
Table 1: Synthesis Methods for (R)-1-Boc-2-(chloromethyl)pyrrolidine
| Method | Description | Yield |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines or alcohols to replace Cl with NH or OH | High |
| Coupling Reactions | Formation of amide bonds with carboxylic acids | Moderate |
| Cyclization | Formation of more complex cyclic structures | Variable |
Medicinal Chemistry
This compound serves as an important building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as inhibitors of key biological targets.
- Endothelin-Converting Enzyme Inhibitors : Compounds derived from this compound have shown promise in treating conditions associated with vasoconstriction, such as hypertension and heart failure .
- CNS Active Compounds : Modifications of this compound can lead to new drugs targeting the central nervous system, with studies indicating favorable pharmacokinetic properties .
Structural Modifications and SAR Studies
Recent structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrrolidine ring can significantly alter biological activity. For example, replacing the chloromethyl group with other substituents has yielded compounds with improved receptor binding profiles .
Drug Development Case Study
A study involving the synthesis of a series of arylsulfone and arylsulfonamide-based ligands revealed that incorporating this compound into their structure enhanced metabolic stability and receptor affinity .
- Key Findings :
- The introduction of steric hindrance reduced metabolic degradation.
- Compounds exhibited high affinity for serotonin receptors, indicating potential for CNS applications.
Antibacterial Activity Exploration
Another case study investigated the antibacterial properties of derivatives synthesized from this compound. The results indicated that specific modifications could enhance efficacy against resistant bacterial strains .
Mechanism of Action
The mechanism of action of ®-1-Boc-2-(chloromethyl)pyrrolidine is primarily related to its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom during synthetic transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares (R)-1-Boc-2-(chloromethyl)pyrrolidine with structurally related compounds:
Key Comparisons
Positional Isomerism :
- The 2-chloromethyl substituent in this compound enhances reactivity in sterically demanding environments compared to the 3-chloromethyl analog, which is less sterically hindered but may exhibit lower regioselectivity in alkylation reactions .
Ring Size and Fluorination :
- Piperidine derivatives like 1-Boc-4-(bromomethyl)-3,3-difluoropiperidine (6-membered ring) offer distinct conformational flexibility and metabolic stability compared to pyrrolidine analogs. The difluoro substitution further modulates electronic properties for enhanced binding in kinase inhibitors .
Stereochemical Impact: The (R)-configuration in the target compound contrasts with (S)-configured analogs (e.g., (S)-3-amino-1-N-Boc-pyrrolidine). Stereochemistry significantly influences biological activity; for example, (S)-isomers in melanocortin receptor ligands show agonist activity, while (R)-isomers may act as antagonists .
Reactivity of Chloromethyl vs. Bromomethyl :
- Bromomethyl derivatives (e.g., 1-Boc-4-(bromomethyl)-3,3-difluoropiperidine) exhibit faster alkylation kinetics due to bromine’s superior leaving-group ability, but chloromethyl groups are preferred for reduced toxicity in pharmaceutical intermediates .
Biological Activity
(R)-1-Boc-2-(chloromethyl)pyrrolidine is a chiral compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and implications for therapeutic applications, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a chloromethyl substituent. The compound can be synthesized through several methods, including alkylation reactions involving precursor compounds like pyrrolidine derivatives. These synthetic pathways are crucial as they influence the compound's biological activity.
2. Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmaceutical agent.
2.1 Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 9 to 20 mm in agar diffusion assays .
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| This compound | 10-15 | 6-12.5 |
| Benzylpiperazine | 8 | 12 |
| Amino acid conjugates | 9-12 | 6 |
2.2 Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cancer cell lines, including Ehrlich's ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results indicated that certain derivatives of this compound exhibited promising cytotoxic effects, comparable to established chemotherapeutic agents like 5-fluorouracil .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets, such as enzymes or receptors implicated in microbial resistance or cancer proliferation.
3.1 Enzyme Inhibition
Studies suggest that compounds with a similar structure can inhibit key enzymes involved in bacterial replication and cancer cell metabolism. For example, dual inhibitors targeting bacterial topoisomerases have shown effective inhibition profiles when modified with pyrrolidine structures .
4. Case Studies
Several case studies have illustrated the application of this compound in drug development:
- Study on Bacterial Resistance : A study demonstrated that derivatives of this compound could overcome resistance mechanisms in bacteria by inhibiting efflux pumps, thereby enhancing the efficacy of existing antibiotics .
- Cancer Therapeutics : Another investigation focused on the cytotoxic effects of pyrrolidine derivatives on tumor cells, revealing that specific modifications to the chloromethyl group significantly increased potency against resistant cancer phenotypes .
5. Conclusion
This compound is a compound with significant potential in medicinal chemistry, particularly in antimicrobial and anticancer research. Its structural properties allow for diverse modifications that can enhance its biological activity. Ongoing research is necessary to fully understand its mechanisms and optimize its therapeutic applications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
